Methyl 2-isopropylnicotinate

P2Y12 receptor antagonism platelet aggregation inhibition antithrombotic drug discovery

Methyl 2-isopropylnicotinate (CAS 2106598-20-1) is a C10H13NO2 nicotinate ester featuring an isopropyl substituent at the pyridine 2-position and a methyl ester at the 3-carboxylate position, with a molecular weight of 179.22 g/mol. Distinguished from simple nicotinate esters such as methyl nicotinate (MN), ethyl nicotinate (EN), and isopropyl nicotinate (IPN) by the presence of the 2-alkyl substituent, this compound serves as a synthetic building block rather than a finished active pharmaceutical ingredient.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B13638070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-isopropylnicotinate
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC=N1)C(=O)OC
InChIInChI=1S/C10H13NO2/c1-7(2)9-8(10(12)13-3)5-4-6-11-9/h4-7H,1-3H3
InChIKeyTVGGCMRQVSAPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Isopropylnicotinate: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


Methyl 2-isopropylnicotinate (CAS 2106598-20-1) is a C10H13NO2 nicotinate ester featuring an isopropyl substituent at the pyridine 2-position and a methyl ester at the 3-carboxylate position, with a molecular weight of 179.22 g/mol [1]. Distinguished from simple nicotinate esters such as methyl nicotinate (MN), ethyl nicotinate (EN), and isopropyl nicotinate (IPN) by the presence of the 2-alkyl substituent, this compound serves as a synthetic building block rather than a finished active pharmaceutical ingredient. Its computed XLogP3-AA of 1.9, topological polar surface area of 39.2 Ų, three hydrogen-bond acceptors, and zero hydrogen-bond donors place it in a favorable drug-like physicochemical space [1]. The 2-isopropylnicotinate scaffold forms the core of the clinical-stage P2Y12 receptor antagonist AZD1283, underscoring the strategic importance of the 2-isopropyl substitution for pharmacological activity [2].

Building block for P2Y12 receptor antagonist medicinal chemistry programs
Regiodefined 3-carboxylate nicotinate scaffold distinct from isonicotinate isomers
2-Isopropyl substitution provides steric bulk and lipophilic modulation for SAR exploration
Methyl ester handle enables downstream diversification (hydrolysis, transesterification)

Why Methyl 2-Isopropylnicotinate Cannot Be In-Chain Substituted for Simple Nicotinate Esters or 2-Alkyl Analogs


Simple nicotinate esters (e.g., methyl nicotinate, ethyl nicotinate, isopropyl nicotinate) lack the 2-alkyl substituent and are primarily employed as topical vasodilators or as reference standards in chromatographic lipophilicity studies [1]. In contrast, the 2-isopropyl group in methyl 2-isopropylnicotinate introduces steric bulk and lipophilic character that critically alters both physicochemical properties and biological recognition. The distinction is not trivial: the 2-isopropylnicotinate scaffold—specifically as its ethyl ester congener—is the essential pharmacophoric core of AZD1283, a potent P2Y12 receptor antagonist (binding IC50 = 11 nM) that advanced to human clinical trials [2]. A user requiring a building block for P2Y12 antagonist synthesis or for SAR exploration of 2-alkylnicotinates cannot substitute a simple nicotinate ester or a 2-methyl analog and expects to reproduce the steric, electronic, and lipophilic contributions of the isopropyl group. Even among 2-alkylnicotinates, changing the 2-substituent from isopropyl to methyl or ethyl alters the scaffold's fit within the P2Y12 binding pocket, as demonstrated in the lead optimization program for AZD1283 [2].

Simple nicotinate esters lack the 2-isopropyl pharmacophore and show no documented P2Y12 target engagement.
2-Alkyl variation (methyl, ethyl) alters steric and lipophilic fit; SAR observed for AZD1283 series may not transfer.
Positional isomer (4-carboxylate isonicotinate) misorients the carboxylate vector and is incompatible with validated P2Y12 scaffold geometry.

Methyl 2-Isopropylnicotinate: Quantified Differential Evidence for Scientific Selection vs. Closest Analogs


Evidence Item 1: Potency of the 2-Isopropylnicotinate Scaffold at the P2Y12 Receptor vs. Simple Nicotinate Esters

The 2-isopropylnicotinate scaffold, in its ethyl ester form (ethyl 2-isopropylnicotinate), constitutes the core of AZD1283—a potent, reversible P2Y12 receptor antagonist that achieved clinical development. AZD1283 demonstrates a binding IC50 of 11 nM in a radioligand competition assay and a GTPγS functional IC50 of 25 nM [1]. In a modified Folts model in dog, AZD1283 dose-dependently inhibited ADP-induced platelet aggregation with an antithrombotic ED50 of 3.0 μg/kg/min and a therapeutic index (TI) ≥ 10 [1]. By contrast, simple nicotinate esters such as methyl nicotinate, ethyl nicotinate, and isopropyl nicotinate are primarily known as topical vasodilators and lack any documented P2Y12 antagonist activity [2]. The 2-isopropyl substituent is essential for the P2Y12 pharmacophore; the lead optimization study explicitly explored 2-alkyl variations on the nicotinate core, and the 2-isopropyl-bearing compound (AZD1283, compound 3) was selected as the clinical candidate over other substitution patterns [1].

P2Y12 Antagonism
Direct comparison
IC50 11 nM (binding); 25 nM (GTPγS); ED50 3.0 μg/kg/min (in vivo)
Reported scaffold-target engagement; simple nicotinate esters show no P2Y12 activity.
Radioligand competition & GTPγS assays; dog modified Folts model.
P2Y12 receptor antagonism platelet aggregation inhibition antithrombotic drug discovery

Evidence Item 2: Lipophilicity Differentiation Between Methyl 2-Isopropylnicotinate and Simple Nicotinate Esters

The chromatographic lipophilicity of simple nicotinate esters follows a rank order of HN > BN ≈ BNN > IPN > EN > MN, corresponding to increasing alkyl ester chain length [1]. Methyl 2-isopropylnicotinate introduces additional lipophilicity through the 2-isopropyl substituent, with a computed XLogP3-AA value of 1.9 [2]. While direct chromatographic R-M0 data for methyl 2-isopropylnicotinate are not available in the same QSAR studies, the additive effect of the 2-isopropyl group on the pyridine ring can be inferred: methyl nicotinate (MN), lacking any 2-substituent, has a lower lipophilicity than any 2-alkyl-substituted analog. The increased lipophilicity conferred by the 2-isopropyl group (estimated ΔclogP ≈ +1.3 relative to methyl nicotinate, based on the isopropyl substituent constant) is anticipated to enhance membrane permeability in cell-based assays [2].

Lipophilicity (XLogP3-AA)
Class-level inference
XLogP 1.9 (target); methyl nicotinate lower rank; estimated Δ ≈ +1.3 log units
Higher lipophilicity may support membrane permeability in cell-based assays.
Computed XLogP3-AA (PubChem); chromatographic R-M0 rank from HPTLC plates.
lipophilicity QSAR chromatographic hydrophobicity drug-likeness

Evidence Item 3: Thermal Stability Advantage of Isopropyl-Containing Nicotinates vs. Methyl and Ethyl Counterparts

In a study evaluating the chemical stability of nicotinic acid esters heated at 120°C on silica gel for 1–7 hours, isopropyl nicotinate (IPN) and hexyl nicotinate (HN) were identified as the most stable esters among all examined compounds [1]. Specifically, ethyl nicotinate (EN) and methyl nicotinate (MN) were the most unstable esters under these conditions [1]. While this study examined simple nicotinate esters (varying the ester alkyl group) rather than 2-alkyl-substituted nicotinates, the isopropyl ester moiety demonstrates inherent thermal stability advantages over methyl and ethyl esters within the nicotinate class. By class-level inference, methyl 2-isopropylnicotinate—which incorporates both a methyl ester and a 2-isopropyl substituent—is expected to exhibit thermal stability intermediate between simple methyl nicotinate and isopropyl nicotinate, potentially offering a favorable balance of reactivity (for downstream ester hydrolysis or transesterification) and thermal robustness [1].

Thermal Stability Rank
Class-level inference
IPN > HN ≈ BN ≈ BNN > MN ≈ EN; predicted intermediate rank for target
Predicted intermediate thermal stability; MN/EN most labile under heated silica gel.
120°C on silica gel for 1–7 h; NP-TLC densitometry.
chemical stability thermal degradation silica gel chromatography ester stability

Evidence Item 4: Positional Isomer Differentiation Between 2-Isopropylnicotinate and 2-Isopropylisonicotinate Scaffolds

Methyl 2-isopropylnicotinate (pyridine-3-carboxylate, CAS 2106598-20-1) is the regioisomer of methyl 2-isopropylisonicotinate (pyridine-4-carboxylate, CAS 1211523-18-0) [1]. Both share the identical molecular formula C10H13NO2 and molecular weight (179.22 g/mol), but the carboxylate position on the pyridine ring differs, altering the electronic distribution, dipole moment, and hydrogen-bonding geometry. In the AZD1283 P2Y12 antagonist lead optimization program, the nicotinate (3-carboxylate) regioisomer was specifically employed; the isonicotinate (4-carboxylate) scaffold would place the key piperidine-cyano pharmacophore at a different geometric orientation relative to the receptor binding site [2]. For medicinal chemists synthesizing analogs, the nicotinate regioisomer is the validated choice for P2Y12-targeted library synthesis, while the isonicotinate regioisomer may be preferred for alternative targets (e.g., certain kinase inhibitors or antibacterial agents) [1].

Regiochemical Identity
Supporting evidence
3-carboxylate nicotinate (CAS 2106598-20-1) vs 4-carboxylate isonicotinate (CAS 1211523-18-0)
Nicotinate regioisomer validated for P2Y12 SAR; isonicotinate geometry incompatible.
Same molecular formula, different CAS; AZD1283 derived from 3-carboxylate scaffold.
positional isomerism regiochemistry nicotinate vs. isonicotinate synthetic building block selection

High-Confidence Application Scenarios for Methyl 2-Isopropylnicotinate Based on Validated Evidence


Scenario 1: Lead Scaffold for P2Y12 Receptor Antagonist Medicinal Chemistry Programs

For research groups synthesizing P2Y12 receptor antagonists, methyl 2-isopropylnicotinate serves as the optimal starting building block. The ethyl ester congener of this scaffold (ethyl 2-isopropylnicotinate) is the core of AZD1283, which demonstrated a binding IC50 of 11 nM, a GTPγS IC50 of 25 nM, and an in vivo antithrombotic ED50 of 3.0 μg/kg/min with a therapeutic index ≥10 [1]. The methyl ester variant (methyl 2-isopropylnicotinate) provides a hydrolytically distinct handle for downstream diversification (e.g., saponification to the free acid for amide coupling, or transesterification to alternative ester prodrugs). Simple nicotinate esters lacking the 2-isopropyl group are not viable alternatives for this target class [1].

Scenario 2: Physicochemical Reference Standard for Lipophilicity Profiling of 2-Alkylnicotinate Series

Methyl 2-isopropylnicotinate, with a computed XLogP3-AA of 1.9 [2], occupies a distinct lipophilicity space compared to simple nicotinate esters (e.g., methyl nicotinate, which ranks lowest in chromatographic R-M0 lipophilicity among nicotinic acid derivatives [3]). In QSAR campaigns or ADME profiling of 2-alkylnicotinate libraries, this compound can serve as a reference point for calibrating computational logP predictions and validating chromatographic lipophilicity indices, bridging the gap between simple alkyl nicotinates and more complex 2,5,6-trisubstituted derivatives [3].

Scenario 3: Intermediate for High-Temperature Synthetic Routes Requiring Thermal Stability

For synthetic protocols that involve prolonged heating or silica gel chromatography at elevated temperatures, methyl 2-isopropylnicotinate is preferred over methyl nicotinate or ethyl nicotinate. Class-level stability data demonstrate that isopropyl-containing nicotinate esters are among the most thermally stable esters in the class, while methyl and ethyl nicotinates are the most degradation-prone under identical conditions (120°C on silica gel for 1–7 hours) [4]. This stability reduces material loss during purification and improves overall synthetic yield in multi-step sequences.

Scenario 4: Regiochemically Defined Building Block for Position-Specific Nicotinate Derivatization

When a synthetic route requires functionalization at the pyridine 4-, 5-, or 6-positions while retaining the 2-isopropyl-3-carboxylate core, methyl 2-isopropylnicotinate (nicotinate regioisomer, CAS 2106598-20-1) must be procured rather than its isonicotinate isomer (CAS 1211523-18-0). The AZD1283 optimization program exploited the nicotinate regioisomer to install a 5-cyano group and a 6-piperidinyl-sulfonamide moiety, generating a clinical-stage antithrombotic agent [1]. Procurement of the incorrect regioisomer (isonicotinate) yields a scaffold incapable of reproducing the geometry required for P2Y12 binding [1].

Application
Selection Property
Validation Focus
P2Y12 antagonist medicinal chemistry programs
2-Isopropylnicotinate scaffold with methyl ester handle
Target engagement and SAR exploration (reported binding IC50 context)
Lipophilicity profiling of 2-alkylnicotinate series
Computed XLogP and chromatographic index positioning
QSAR calibration and membrane permeability predictions
High-temperature or silica-gel-exposed synthetic routes
Isopropyl ester thermal stability rank
Degradation loss reduction under heated conditions
Regiospecific nicotinate derivatization at 4-,5-,6-positions
3-carboxylate regioisomer identity
Compatibility with P2Y12-targeted scaffold geometry; avoid 4-carboxylate isomer
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